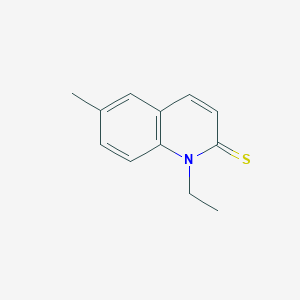
Benzene, dichloro(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, dichloro(trifluoromethyl)- is an organic compound characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a benzene ring. This compound is part of a broader class of benzene derivatives, which are known for their aromatic properties and diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of Benzene, dichloro(trifluoromethyl)- typically involves halogenation and trifluoromethylation reactions. One common method starts with 4-chlorotrifluoromethyl benzene, which undergoes halogenation to introduce additional chlorine atoms. The reaction conditions often include the use of halogenating agents and specific catalysts to achieve high yields . Industrial production methods may involve the use of pressurized reactors and specific reagents to ensure efficient and scalable synthesis .
Analyse Des Réactions Chimiques
Benzene, dichloro(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds using boron reagents and palladium catalysts.
Applications De Recherche Scientifique
Benzene, dichloro(trifluoromethyl)- has several applications in scientific research:
Pharmaceuticals: The trifluoromethyl group in this compound is known to enhance the biological activity and metabolic stability of pharmaceutical agents.
Materials Science: The compound is utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of Benzene, dichloro(trifluoromethyl)- involves its interaction with molecular targets through its trifluoromethyl and chlorine groups. These functional groups can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. For instance, in pharmaceuticals, the trifluoromethyl group can improve the compound’s ability to cross biological membranes and reach its target site .
Comparaison Avec Des Composés Similaires
Benzene, dichloro(trifluoromethyl)- can be compared with other benzene derivatives such as:
Chlorobenzene: Contains only one chlorine atom and lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Trifluoromethylbenzene: Contains a trifluoromethyl group but lacks additional chlorine atoms, which can influence its reactivity and applications.
The presence of both chlorine and trifluoromethyl groups in Benzene, dichloro(trifluoromethyl)- makes it unique, providing a combination of reactivity and stability that is valuable in various applications.
Propriétés
Numéro CAS |
30498-35-2 |
|---|---|
Formule moléculaire |
C35H15Cl10F15 |
Poids moléculaire |
1075.0 g/mol |
Nom IUPAC |
1,2-dichloro-4-(trifluoromethyl)benzene;1,3-dichloro-2-(trifluoromethyl)benzene;1,3-dichloro-5-(trifluoromethyl)benzene;1,4-dichloro-2-(trifluoromethyl)benzene;2,4-dichloro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/5C7H3Cl2F3/c8-5-1-4(7(10,11)12)2-6(9)3-5;8-4-1-2-6(9)5(3-4)7(10,11)12;8-4-1-2-5(6(9)3-4)7(10,11)12;8-5-2-1-4(3-6(5)9)7(10,11)12;8-4-2-1-3-5(9)6(4)7(10,11)12/h5*1-3H |
Clé InChI |
UEJHAEUIXSGCFG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl.C1=CC(=C(C=C1C(F)(F)F)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)C(F)(F)F.C1=CC(=C(C=C1Cl)C(F)(F)F)Cl.C1=C(C=C(C=C1Cl)Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Propanedione, 1,3-di-2-furanyl-2-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-](/img/structure/B13748623.png)
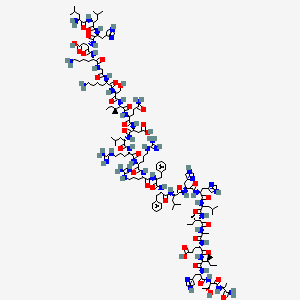
![2-[[5-[3-(4-Fluorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;2-hydroxy-2-oxoacetate](/img/structure/B13748631.png)
![Methyl 2-[3-(4-methylpiperazin-1-yl)phenyl]acetate](/img/structure/B13748633.png)

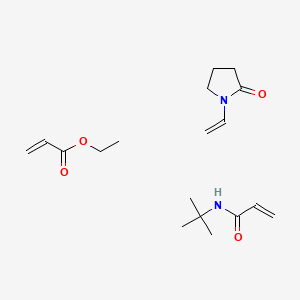

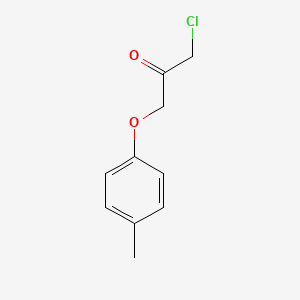
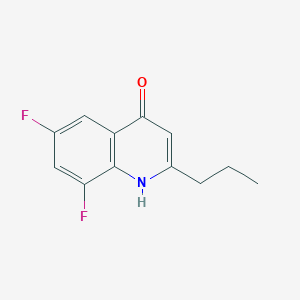
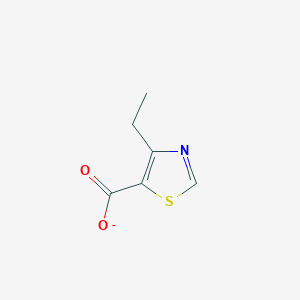
![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)

